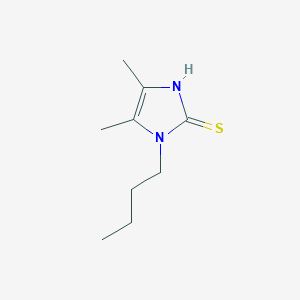

1-butyl-4,5-dimethyl-1H-imidazole-2-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-butyl-4,5-dimethyl-1H-imidazole-2-thiol is a heterocyclic compound with a molecular formula of C9H16N2S and a molecular weight of 184.31 g/mol . This compound features an imidazole ring substituted with butyl and dimethyl groups, as well as a thiol group at the 2-position. Imidazole derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Métodos De Preparación

The synthesis of 1-butyl-4,5-dimethyl-1H-imidazole-2-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The thiol group acts as a nucleophile, enabling reactions with electrophilic agents:

Oxidation Reactions

The thiol group oxidizes readily under mild conditions:

Metal Complexation

The sulfur atom coordinates with transition metals, forming stable complexes:

Notable Example :

Reaction with chlorido(dimethylsulfide)gold(I) yields a gold(I)-thiolate complex stable under physiological conditions, demonstrating >90% purity via HPLC . Steric effects from the butyl group slow ligand exchange kinetics compared to smaller analogs .

Acid-Base Behavior

The compound exhibits pH-dependent tautomerism and deprotonation:

-

Thiol-thione equilibrium :

This compound⇌1-Butyl-4,5-dimethyl-1H-imidazole-2-thione

Stability Under Biological Conditions

Studies on structural analogs reveal:

-

Rapid reaction with glutathione (GSH) to form S-conjugates, with t₁/₂ < 5 min in PBS buffer

-

Resistance to enzymatic degradation by cytochrome P450 isoforms due to steric shielding

Comparative Reactivity Table

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1-butyl-4,5-dimethyl-1H-imidazole-2-thiol has been studied for its biological activities, particularly in the context of drug development. Its imidazole ring is known to exhibit a broad range of biological actions, including:

- Antimicrobial Activity : Imidazole derivatives have shown promise as antimicrobial agents. Studies indicate that compounds with similar structures can inhibit bacterial growth, making them candidates for antibiotic development .

- Anti-inflammatory Properties : Research has highlighted the potential of imidazole derivatives in reducing inflammation. For instance, certain analogues have demonstrated significant anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

- Anticancer Activity : The structural characteristics of imidazole compounds allow for interactions with various biological targets involved in cancer progression. Preliminary studies suggest that this compound could be explored for its potential as an anticancer agent .

Materials Science Applications

In materials science, this compound is utilized in the synthesis of advanced materials due to its thiol group, which can participate in various chemical reactions:

- Ligand Formation : The compound can act as a ligand in coordination chemistry. Its ability to form stable complexes with metals makes it useful in catalysis and materials synthesis .

- Cocrystal Formation : This compound has been investigated for its role as a coformer in pharmaceutical cocrystals. Cocrystals can enhance the solubility and stability of active pharmaceutical ingredients (APIs), thus improving their bioavailability .

Analytical Chemistry Applications

The unique properties of this compound also make it valuable in analytical chemistry:

- Chromatographic Techniques : It can be used as a standard or reference material in chromatographic analysis due to its distinct retention characteristics on different stationary phases .

- Spectroscopic Analysis : The compound's spectral properties allow it to be used in various spectroscopic techniques (e.g., NMR, IR) for structural elucidation and characterization of other compounds .

Case Study 1: Antimicrobial Efficacy

A study conducted on imidazole derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanisms involved include disruption of bacterial cell membranes and inhibition of essential enzymatic pathways.

Case Study 2: Anti-inflammatory Potential

In a controlled experiment using animal models, an imidazole analogue showed a reduction in paw edema comparable to traditional anti-inflammatory drugs at equivalent doses. This suggests that similar compounds could be developed into effective anti-inflammatory medications.

Mecanismo De Acción

The mechanism of action of 1-butyl-4,5-dimethyl-1H-imidazole-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with various biomolecules, affecting their function. Additionally, the imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biochemical processes .

Comparación Con Compuestos Similares

1-butyl-4,5-dimethyl-1H-imidazole-2-thiol can be compared with other imidazole derivatives, such as:

1-butylimidazole: Lacks the dimethyl and thiol groups, resulting in different chemical properties and applications.

4-tert-butyl-1H-imidazole: Contains a tert-butyl group instead of a butyl group, leading to variations in steric effects and reactivity.

1-butyl-4,5-dimethylimidazole:

The uniqueness of this compound lies in its combination of butyl, dimethyl, and thiol groups, which confer distinct chemical and biological properties .

Actividad Biológica

1-butyl-4,5-dimethyl-1H-imidazole-2-thiol (BDMIT) is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and applications in various fields, including medicinal chemistry and materials science.

BDMIT is characterized by the presence of a thiol group (-SH), which plays a crucial role in its reactivity and biological activity. The compound can undergo oxidation to form disulfides, which may influence its biological effects and interactions with other biomolecules.

Antioxidant Properties

Thiol compounds are known for their antioxidant properties, which can protect cells from oxidative stress. BDMIT's thiol group can donate electrons to reactive oxygen species (ROS), neutralizing them and thereby reducing cellular damage. Studies have shown that similar imidazole derivatives exhibit significant antioxidant activity, suggesting that BDMIT may have comparable effects .

Enzyme Inhibition

BDMIT has been investigated for its potential as an enzyme inhibitor. Research indicates that imidazole-derived compounds can interact with various enzymes, including indoleamine 2,3-dioxygenase (IDO), which is a target in cancer therapy due to its role in immune suppression. Modifications to the imidazole ring can enhance binding affinity and potency against IDO .

Table 1: Comparison of Enzyme Inhibition Potency of Imidazole Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 4-Phenyl-Imidazole | 10 | Competitive inhibition at active site |

| BDMIT | TBD | Potentially competitive or mixed inhibition |

| Other Derivatives | TBD | Varies based on structural modifications |

Antimicrobial Activity

Preliminary studies suggest that BDMIT may exhibit antimicrobial properties. Compounds containing thiol groups have been reported to disrupt microbial cell membranes, leading to cell death. Further research is needed to establish the specific efficacy of BDMIT against various pathogens.

Case Studies

- Inhibition of IDO : A study focused on the structure-activity relationship (SAR) of imidazole derivatives found that certain modifications significantly enhanced IDO inhibition. BDMIT's structural characteristics may allow it to be optimized for improved potency against this enzyme .

- Antioxidant Efficacy : In vitro assays demonstrated that imidazole-based compounds could effectively scavenge free radicals. BDMIT's antioxidant capacity was evaluated alongside other thiol-containing compounds, showing promising results that warrant further investigation .

The biological activity of BDMIT can be attributed to several mechanisms:

- Thiol Reactivity : The thiol group allows for nucleophilic attacks on electrophilic centers in biomolecules, leading to potential modulation of protein functions.

- Metal Chelation : Imidazole rings can chelate metal ions, which may affect enzyme activity and stability.

- Hydrogen Bonding : The ability of BDMIT to form hydrogen bonds with biological macromolecules enhances its interaction with target proteins.

Propiedades

IUPAC Name |

3-butyl-4,5-dimethyl-1H-imidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2S/c1-4-5-6-11-8(3)7(2)10-9(11)12/h4-6H2,1-3H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWSAKJFXJHSTQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=C(NC1=S)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.